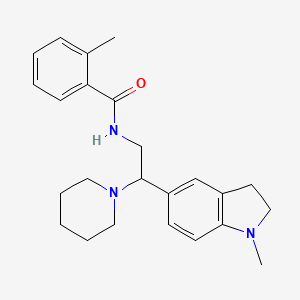
2-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H31N3O and its molecular weight is 377.532. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide , also known by its CAS number 946288-79-5, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and related research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H33N3O |
| Molecular Weight | 377.5 g/mol |
| CAS Number | 946288-79-5 |
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist or modulator for certain neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in mood regulation and neurological function.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on specific enzyme activities. For example, it has shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways associated with cancer progression and metastasis.
In Vivo Studies
Animal model studies have revealed that this compound possesses anti-inflammatory properties. In a murine model of induced inflammation, treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.
Case Studies
- Neuropharmacological Effects : A study investigated the effects of this compound on anxiety-like behaviors in rodents. The results indicated that administration led to a significant reduction in anxiety levels compared to control groups, highlighting its potential as an anxiolytic agent.
- Anticancer Activity : Another case study focused on the compound's effects on cancer cell lines. The findings suggested that it induced apoptosis in various cancer cell types through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.
Summary of Biological Activities
| Activity Type | Model/System | Observations |
|---|---|---|
| Enzyme Inhibition | Various Kinases | Significant inhibition observed |
| Anti-inflammatory | Murine Model | Reduced cytokine levels |
| Anxiolytic Effects | Rodent Behavioral Tests | Decreased anxiety-like behavior |
| Anticancer Activity | Cancer Cell Lines | Induced apoptosis via caspase activation |
Propiedades
IUPAC Name |
2-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-18-8-4-5-9-21(18)24(28)25-17-23(27-13-6-3-7-14-27)19-10-11-22-20(16-19)12-15-26(22)2/h4-5,8-11,16,23H,3,6-7,12-15,17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXMEJLJCXUJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













